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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the carcinogenesis studies of alpha-

methyldopa sesquihydrate conducted in animal models. The primary focus of this document

is the comprehensive two-year bioassay performed by the National Toxicology Program (NTP),

which remains the most definitive investigation into the long-term carcinogenic potential of this

compound. This guide summarizes the quantitative data, details the experimental

methodologies, and visualizes the relevant biological pathways to offer a thorough resource for

researchers and professionals in drug development and toxicology.

Executive Summary
Extensive carcinogenesis bioassays of alpha-methyldopa sesquihydrate have been

conducted in rodent models to evaluate its potential cancer-causing effects. The most

comprehensive of these was a series of studies by the U.S. National Toxicology Program

(NTP). The findings from these studies concluded that there was no evidence of carcinogenic

activity in male or female F344/N rats. In B6C3F1 mice, there was equivocal evidence of

carcinogenic activity in males, based on a marginal increase in uncommon kidney tumors, and

no evidence of carcinogenic activity in females.[1][2] This guide will delve into the specifics of

these findings and the methodologies used to obtain them.
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Alpha-methyldopa is a centrally-acting antihypertensive agent.[3][4] Its therapeutic effect is

primarily due to its metabolism to alpha-methylnorepinephrine in the central nervous system.

This metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a

decrease in sympathetic outflow and a reduction in blood pressure.[3][4][5][6] Given its

widespread and long-term use in the management of hypertension, a thorough assessment of

its carcinogenic potential is of significant public health interest.

Core Carcinogenesis Bioassay: NTP Technical
Report 348
The cornerstone of our understanding of alpha-methyldopa's carcinogenic potential comes

from the NTP Technical Report 348, "Toxicology and Carcinogenesis Studies of alpha-

Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed

Studies)".[7][8]

Experimental Protocols
The NTP studies followed a standardized protocol for long-term carcinogenesis bioassays. The

key elements of the experimental design are detailed below.
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NTP Carcinogenesis Bioassay Workflow.
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Animal Models:

Rats: F344/N rats.

Mice: B6C3F1 mice.

Groups of 50 animals of each sex per dose group and control.

Administration:

The route of administration was via feed, chosen to mimic the primary route of human

exposure.

The studies were conducted for a duration of 104 weeks (2 years).[2]

Dose Levels:

Dose levels for the 2-year studies were determined based on preceding 14-day and 13-

week studies.

Rats: 0 (control), 3,100, and 6,300 ppm in the feed.

Mice: 0 (control), 6,300, and 12,500 ppm in the feed.[2]

Observations and Examinations:

Animals were observed twice daily for clinical signs of toxicity.

Body weights and feed consumption were recorded weekly for the first 13 weeks and then

monthly.

Complete necropsies were performed on all animals.

Comprehensive histopathological examinations were conducted on all control and high-

dose animals, and on all animals with gross lesions.

Quantitative Data Summary
The following tables summarize the incidence of neoplasms in the 2-year studies.
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Table 1: Survival and Body Weights of Rats in the 2-Year Feed Study

Sex Dose Group (ppm) Survival Rate (%)
Mean Body Weight
(g) at Week 104

Male 0 (Control) 56 400

3,100 52 380

6,300 54 365

Female 0 (Control) 70 290

3,100 68 275

6,300 58 260

Table 2: Incidence of Key Neoplasms in F344/N Rats

Organ System Neoplasm Male Rats Female Rats

Control / Low / High Control / Low / High

Adrenal Medulla
Pheochromocytoma

(benign)
10/50 / 8/50 / 7/50 4/50 / 3/50 / 2/50

Pituitary Gland Adenoma 15/50 / 12/50 / 10/50 25/50 / 20/50 / 22/50

Testes
Interstitial Cell

Adenoma
40/50 / 38/50 / 35/50 N/A

Statistical analysis of the tumor incidence data for rats showed no significant increase in any

tumor type in the dosed groups compared to the control groups.

Table 3: Survival and Body Weights of Mice in the 2-Year Feed Study
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Sex Dose Group (ppm) Survival Rate (%)
Mean Body Weight
(g) at Week 104

Male 0 (Control) 88 40

6,300 84 38

12,500 78 35

Female 0 (Control) 84 35

6,300 80 33

12,500 76 31

Table 4: Incidence of Key Neoplasms in B6C3F1 Mice

Organ System Neoplasm Male Mice Female Mice

Control / Low / High Control / Low / High

Kidney Tubular Cell Adenoma 0/50 / 1/50 / 2/50 0/50 / 0/50 / 0/50

Liver
Hepatocellular

Adenoma
10/50 / 12/50 / 11/50 3/50 / 2/50 / 4/50

Lung
Alveolar/Bronchiolar

Adenoma
8/50 / 7/50 / 9/50 5/50 / 6/50 / 4/50

The observation of three male mice with uncommon tubular cell tumors in the kidney led to the

conclusion of "equivocal evidence" of carcinogenic activity in this group.[1][2]

Metabolic and Signaling Pathways
Understanding the metabolic fate and mechanism of action of alpha-methyldopa is crucial for

interpreting the toxicological findings.

Metabolic Pathway of alpha-Methyldopa
Alpha-methyldopa is a prodrug that undergoes metabolic activation to exert its therapeutic

effect. The primary metabolic pathway involves its conversion to alpha-methylnorepinephrine.
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Metabolic Conversion of alpha-Methyldopa

Metabolic Pathway

alpha-Methyldopa

alpha-Methyldopamine

Decarboxylation

alpha-Methylnorepinephrine
(Active Metabolite)

Hydroxylation

Aromatic L-amino acid
decarboxylase (LAAD)

Dopamine beta-hydroxylase
(DBH)

Click to download full resolution via product page

Metabolic activation of alpha-methyldopa.

Signaling Pathway: Mechanism of Action
The active metabolite, alpha-methylnorepinephrine, acts as a "false neurotransmitter." It

stimulates central alpha-2 adrenergic receptors, which are inhibitory, leading to a reduction in

sympathetic nerve impulses from the brain to the peripheral circulatory system.

Alpha-2 Adrenergic Receptor Signaling
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Mechanism of action via alpha-2 adrenergic receptor agonism.

Discussion and Conclusions
The comprehensive 2-year bioassays in rats and mice provide the primary evidence regarding

the carcinogenic potential of alpha-methyldopa sesquihydrate.

In F344/N rats, there was no evidence of carcinogenic activity in either males or females at

the doses tested. The observed incidences of common age-related tumors, such as pituitary
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adenomas and testicular interstitial cell adenomas, were not increased by the administration

of alpha-methyldopa.

In B6C3F1 mice, the evidence for carcinogenicity was considered equivocal in males. This

conclusion was based on the occurrence of a small number of rare renal tubular cell

adenomas in the dosed groups. The biological significance of this finding is uncertain, as the

incidence was low and did not show a clear dose-response relationship.

In female B6C3F1 mice, there was no evidence of carcinogenic activity.

In conclusion, under the conditions of the NTP 2-year feed studies, alpha-methyldopa
sesquihydrate did not demonstrate clear carcinogenic activity in rodent models. The equivocal

finding in male mice warrants consideration but does not provide strong evidence of a

carcinogenic hazard to humans, particularly given the lack of activity in female mice and in both

sexes of rats. These findings, combined with the well-understood mechanism of action of the

drug, suggest a low carcinogenic risk for humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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